1-(2-Bromoethyl)-2,4,5-trifluorobenzene
Description
Significance within Halogenated Aromatic Compounds and Fluoroorganics
Halogenated aromatic compounds are a cornerstone of medicinal chemistry and materials science. The incorporation of halogen atoms, particularly fluorine, can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Fluoroorganic compounds, in particular, are integral to the development of pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by the carbon-fluorine bond.
Unique Structural Features: Interplay of Bromoethyl Moiety and Trifluorinated Phenyl Ring
The chemical behavior of 1-(2-Bromoethyl)-2,4,5-trifluorobenzene is dictated by the interplay of its two key structural components. The trifluorinated phenyl ring is electron-deficient due to the high electronegativity of the fluorine atoms. This electronic feature influences the reactivity of the aromatic ring and the attached bromoethyl group. The bromoethyl moiety, containing a reactive carbon-bromine bond, is susceptible to nucleophilic substitution reactions, making it a valuable handle for introducing a variety of functional groups.
Positioning within Contemporary Organic Synthesis Research
In the realm of contemporary organic synthesis, this compound is valued as a versatile building block. biosynth.com Its utility lies in its ability to participate in a range of chemical transformations, allowing for the construction of more complex molecular architectures. The presence of both the trifluorinated aromatic core and the reactive bromoethyl side chain provides chemists with multiple avenues for molecular elaboration, making it a useful tool in the synthesis of novel compounds with potential applications in various fields of chemical research.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| CAS Number | 1260764-09-7 | biosynth.comachmem.com |
| Molecular Formula | C8H6BrF3 | biosynth.comachmem.com |
| Molecular Weight | 239.03 g/mol | biosynth.comachmem.com |
| SMILES | C1=C(C(=CC(=C1F)F)F)CCBr | achmem.com |
| Storage | Inert atmosphere, Room Temperature | achmem.com |
Research Findings: Synthesis and Reactivity
While specific, detailed research publications on the synthesis and reactivity of this compound are not abundant in readily available literature, its synthesis can be logically inferred from established organic chemistry principles and knowledge of its likely precursor, 1-bromo-2,4,5-trifluorobenzene.
A plausible synthetic route to this compound would likely involve a two-step process starting from 1-bromo-2,4,5-trifluorobenzene. The first step would be a Heck reaction or a similar palladium-catalyzed cross-coupling reaction with ethylene (B1197577) to introduce a vinyl group, followed by the anti-Markovnikov addition of hydrogen bromide (HBr) across the double bond to yield the final product.
The reactivity of this compound is primarily centered around the bromoethyl group. The carbon atom attached to the bromine is electrophilic and is thus a prime target for nucleophilic attack. This allows for a variety of nucleophilic substitution reactions, where the bromine atom is displaced by nucleophiles such as amines, alkoxides, and thiolates, thereby enabling the introduction of a wide range of functional groups. The electron-withdrawing nature of the trifluorinated phenyl ring can influence the rate of these substitution reactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethyl)-2,4,5-trifluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c9-2-1-5-3-7(11)8(12)4-6(5)10/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRWPZBVOFARSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 1 2 Bromoethyl 2,4,5 Trifluorobenzene
Reactivity of the Bromoethyl Moiety
The 1-(2-bromoethyl)-2,4,5-trifluorobenzene molecule possesses two primary sites of reactivity: the aliphatic bromoethyl chain and the trifluorinated aromatic ring. The bromoethyl moiety is characterized by the carbon-bromine (C-Br) bond, which is susceptible to a variety of transformations due to the electrophilic nature of the carbon atom and the ability of bromine to act as a good leaving group.
Nucleophilic Substitution Reactions
The primary reaction pathway for the bromoethyl group is nucleophilic substitution, where a nucleophile replaces the bromine atom. This reactivity is central to its application as an intermediate in organic synthesis. The mechanism can proceed via a concerted bimolecular (SN2) pathway or a stepwise unimolecular (SN1) pathway, though for a primary alkyl halide like this, the SN2 mechanism is generally favored. libretexts.org In an SN2 reaction, the nucleophile attacks the carbon atom attached to the bromine from the opposite side, leading to an inversion of stereochemistry if the carbon were chiral. libretexts.org
This compound is a key building block in the synthesis of various more complex molecules, particularly pharmaceuticals. For instance, derivatives of this compound are used in the synthesis of vortioxetine, an antidepressant drug. nih.govnewdrugapprovals.orgwipo.intgoogleapis.comgoogleapis.com The synthesis often involves the reaction of the bromoethyl group with a nucleophilic amine, such as piperazine, or a thiol, demonstrating its utility in forming carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds. nih.govnewdrugapprovals.org
| Nucleophile | Product Type | Significance |
|---|---|---|
| Amines (e.g., Piperazine) | Alkyl-substituted amines | Formation of C-N bonds, crucial for synthesizing many biologically active compounds like vortioxetine. nih.govnewdrugapprovals.org |
| Thiols (e.g., 2,4-dimethylthiophenol) | Thioethers | Formation of C-S bonds, a key step in the synthesis of various pharmaceutical intermediates. newdrugapprovals.org |
| Alkoxides (e.g., RO⁻) | Ethers | General synthetic utility for creating ether linkages. |
| Cyanide (CN⁻) | Nitriles | Extends the carbon chain by one, providing a precursor for carboxylic acids, amines, and amides. |
Formation of Organometallic Reagents (e.g., Grignard, Organolithium)
The carbon-bromine bond can be converted into a carbon-metal bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic. This is achieved through the formation of organometallic reagents, most commonly Grignard or organolithium reagents. libretexts.org
Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, [2-(2,4,5-trifluorophenyl)ethyl]magnesium bromide. mnstate.eduwikipedia.orglibretexts.orglibretexts.org The reaction is initiated on the surface of the magnesium metal and requires strictly anhydrous conditions, as Grignard reagents are strong bases that react readily with water. libretexts.orglibretexts.org
Reaction: C₆H₂F₃CH₂CH₂Br + Mg → C₆H₂F₃CH₂CH₂MgBr
Organolithium Reagents: Similarly, organolithium reagents can be prepared by reacting the bromoethyl compound with two equivalents of lithium metal, typically in a non-polar solvent like pentane (B18724) or hexane. libretexts.orgfishersci.comsigmaaldrich.com The resulting organolithium compound, [2-(2,4,5-trifluorophenyl)ethyl]lithium, is an even more powerful nucleophile and a stronger base than its Grignard counterpart. libretexts.orgsigmaaldrich.com
Reaction: C₆H₂F₃CH₂CH₂Br + 2Li → C₆H₂F₃CH₂CH₂Li + LiBr
These organometallic intermediates are highly valuable in synthesis for forming new carbon-carbon bonds. wisc.edu They react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to produce alcohols and carboxylic acids, respectively. mnstate.edulibretexts.org
| Reagent | Electrophile | Product Class | Mechanism Step |
|---|---|---|---|
| Grignard/Organolithium | Formaldehyde (CH₂O) | Primary Alcohol | Nucleophilic addition |
| Grignard/Organolithium | Aldehyde (R'CHO) | Secondary Alcohol | Nucleophilic addition |
| Grignard/Organolithium | Ketone (R'COR'') | Tertiary Alcohol | Nucleophilic addition |
| Grignard/Organolithium | Carbon Dioxide (CO₂) | Carboxylic Acid | Nucleophilic addition followed by acidic workup libretexts.org |
Radical Reactions Involving Bromine
The C-Br bond can also undergo homolytic cleavage to form a carbon-centered radical. This process is typically initiated by radical initiators (like AIBN) or by ultraviolet (UV) light. The cleavage results in the formation of a bromine radical and the 2-(2,4,5-trifluorophenyl)ethyl radical.
Initiation: C₆H₂F₃CH₂CH₂Br → C₆H₂F₃CH₂CH₂• + Br•
This radical intermediate can then participate in various radical chain reactions. For example, it can add to a double or triple bond, a key step in polymerization or the formation of new C-C bonds. libretexts.org Alternatively, it can abstract a hydrogen atom from a suitable donor molecule to form 1-ethyl-2,4,5-trifluorobenzene. libretexts.org These reactions are less common in targeted synthesis compared to nucleophilic substitutions but are fundamental in polymer chemistry and certain specialized synthetic methods.
Reactivity of the Trifluorinated Aromatic Ring
The 2,4,5-trifluorobenzene ring is the second major reactive site. Its chemistry is dominated by the strong electron-withdrawing effects of the three fluorine atoms.
Electrophilic Aromatic Substitution (Influence of Fluorine)
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.orgmasterorganicchemistry.comuci.edu However, the reactivity of the aromatic ring in this compound is significantly influenced by the substituents.
Fluorine atoms exert a dual electronic effect:
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the ring through the sigma bond network. This effect deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. researchgate.netlibretexts.org
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the aromatic π-system. This effect increases the electron density on the ring, particularly at the ortho and para positions relative to the fluorine atom. researchgate.net
C-F Bond Activation and Functionalization Strategies
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its cleavage a significant challenge. researchgate.netrsc.org However, the functionalization of C-F bonds in polyfluorinated aromatics is a growing area of research, offering alternative pathways to synthesize partially fluorinated compounds from readily available polyfluorinated precursors. baranlab.orgrsc.orgnih.gov
Several strategies have been developed for C-F bond activation:
Transition Metal Catalysis: Low-valent transition metals, particularly nickel and palladium complexes, can insert into a C-F bond via oxidative addition. researchgate.netmdpi.com This allows for subsequent cross-coupling reactions (e.g., Suzuki, Stille) to form new C-C, C-H, or C-heteroatom bonds. researchgate.netmdpi.com The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and directing groups. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): While the C-F bond is strong, the presence of multiple electron-withdrawing fluorine atoms makes the aromatic ring highly electron-deficient and susceptible to attack by strong nucleophiles. researchgate.net In this SNAr mechanism, the nucleophile adds to the ring to form a resonance-stabilized intermediate (a Meisenheimer complex) before the fluoride (B91410) ion is expelled. libretexts.orgnih.gov This is a common pathway for functionalizing highly fluorinated aromatic compounds.
Photoredox Catalysis: Recent advances have shown that organic photoredox catalysts can reduce C-F bonds under mild conditions, generating carbon-centered radicals that can be trapped for further reactions. nih.gov This method is particularly promising for the defluorination of persistent polyfluoroalkyl substances (PFAS).
For this compound, these strategies could potentially be used to selectively replace one or more of the fluorine atoms, providing access to a range of novel derivatives that would be difficult to synthesize by other means.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The presence of a bromoethyl group and a trifluorinated benzene ring in this compound suggests its potential as a substrate in various cross-coupling methodologies. However, a thorough search of scientific databases and chemical literature did not yield specific examples of this compound being used in common cross-coupling reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig aminations.
While the reactivity of similar bromo- and fluoro-substituted aromatic compounds is well-documented, the specific electronic and steric effects of the 2,4,5-trifluorophenyl and the 2-bromoethyl moieties on the outcome of such reactions with this compound have not been experimentally detailed in available literature. The electron-withdrawing nature of the fluorine atoms is expected to influence the reactivity of the aromatic ring, while the bromoethyl group provides a handle for nucleophilic substitution or elimination reactions, which could compete with or complement transition-metal-catalyzed processes.
Table 1: Potential but Undocumented Cross-Coupling Reactions of this compound
| Coupling Reaction | Potential Coupling Partner | Potential Product Structure | Status of Published Data |
| Suzuki Coupling | Arylboronic acid | 1-(2-Aryl-ethyl)-2,4,5-trifluorobenzene | Not Available |
| Heck Coupling | Alkene | 1-(4-Aryl-but-3-en-1-yl)-2,4,5-trifluorobenzene | Not Available |
| Sonogashira Coupling | Terminal alkyne | 1-(4-Aryl-but-3-yn-1-yl)-2,4,5-trifluorobenzene | Not Available |
| Buchwald-Hartwig Amination | Amine | N-Aryl-2-(2,4,5-trifluorophenyl)ethan-1-amine | Not Available |
Reaction Mechanism Elucidation for Key Transformations
The elucidation of reaction mechanisms is critical for understanding and optimizing chemical transformations. For this compound, the interplay between the aliphatic bromoethyl chain and the highly fluorinated aromatic ring presents an interesting subject for mechanistic investigation. Potential reaction pathways could involve nucleophilic attack at the primary carbon bearing the bromine atom, or reactions involving the aromatic ring.
However, specific mechanistic studies, including kinetic analyses, isotopic labeling experiments, or computational modeling of reactions involving this compound, are not present in the accessible scientific literature. Understanding the mechanistic details would be crucial for controlling regioselectivity and chemoselectivity in reactions where multiple reactive sites are present. For instance, determining the propensity for SN2 substitution versus E2 elimination at the bromoethyl group under various basic conditions would be a key area for investigation.
Derivatization Strategies for Functional Group Transformations
The structure of this compound offers several avenues for derivatization to access a range of functionalized molecules. The primary alkyl bromide is a versatile functional group that can be converted into a variety of other functionalities through nucleophilic substitution. The trifluorinated phenyl ring can also potentially undergo further substitution, although the strong electron-withdrawing effect of the fluorine atoms makes electrophilic aromatic substitution challenging.
Despite these possibilities, documented derivatization strategies specifically starting from this compound are not readily found in the literature. The synthesis of derivatives would likely proceed through standard organic transformations, but the specific reaction conditions and outcomes for this particular substrate remain unreported.
Table 2: Plausible but Undocumented Derivatization Reactions of this compound
| Reagent | Potential Functional Group Transformation | Potential Product |
| Sodium Azide (NaN3) | Bromide to Azide | 1-(2-Azidoethyl)-2,4,5-trifluorobenzene |
| Sodium Cyanide (NaCN) | Bromide to Nitrile | 3-(2,4,5-Trifluorophenyl)propanenitrile |
| Ammonia (NH3) | Bromide to Amine | 2-(2,4,5-Trifluorophenyl)ethan-1-amine |
| Grignard Reagents (RMgX) | Bromide to Alkyl/Aryl | 1-(2-Alkyl/Aryl-ethyl)-2,4,5-trifluorobenzene |
Strategic Applications of 1 2 Bromoethyl 2,4,5 Trifluorobenzene As a Versatile Synthetic Building Block
Precursor in the Synthesis of Fluorinated Heterocycles
The bromoethyl functional group of 1-(2-bromoethyl)-2,4,5-trifluorobenzene serves as a potent electrophile, making the compound an excellent reagent for the N-alkylation of nitrogen-containing heterocycles. This reaction is a cornerstone in medicinal chemistry for assembling complex molecules. The process typically involves the nucleophilic attack of a nitrogen atom within a heterocyclic ring (such as piperidine, piperazine, or pyrazole) on the electrophilic carbon of the bromoethyl group, displacing the bromide ion and forming a new carbon-nitrogen bond.
This synthetic strategy is widely employed to append the fluorinated phenethyl side-chain onto heterocyclic cores. The incorporation of the 2,4,5-trifluorophenyl motif can significantly influence the pharmacological properties of the resulting molecule, including its metabolic stability, binding affinity to biological targets, and lipophilicity.
A representative reaction is the alkylation of a piperidine derivative. For instance, reacting a similar compound, 1-(2-bromoethyl)-4-(trifluoromethyl)benzene, with 4,4-difluoropiperidine results in the corresponding N-alkylated product. This highlights a common pathway where the trifluorinated aromatic ethyl moiety is introduced to a heterocyclic scaffold, a foundational step in building libraries of compounds for drug discovery.
Role in Constructing Complex Fluorinated Aromatic Frameworks
Beyond simple heterocycles, this compound is instrumental in the synthesis of highly complex molecules that feature multiple aromatic and heterocyclic systems. Its utility is particularly evident in the late-stage functionalization of large molecular scaffolds, where the 2-(2,4,5-trifluorophenyl)ethyl group is added to impart specific properties.
A notable application is in the synthesis of novel derivatives of the antipsychotic drug Cariprazine. Research aimed at developing new central nervous system agents has utilized this compound to create analogues of this complex molecule. In a typical synthesis, the compound is reacted with a large piperazine-containing intermediate, such as N'-[trans-4-(2,3-dichlorophenyl)cyclohexyl]piperazine. The alkylation occurs at one of the piperazine nitrogen atoms, linking the 2-(2,4,5-trifluorophenyl)ethyl side-chain to the intricate framework of the parent molecule. This modification is explored to modulate the drug's receptor binding profile and pharmacokinetic properties.
| Reactant 1 | Reactant 2 | Product Class | Application Area |
| This compound | Complex Piperazine Intermediate | Cariprazine Analogue | CNS Drug Discovery |
| 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene | 4,4-Difluoropiperidine | N-alkylated Piperidine | Medicinal Chemistry |
Application in Advanced Materials Science Research (e.g., Fluorinated Polymers, Optoelectronic Materials)
In materials science, the introduction of fluorine into organic materials is a proven strategy for enhancing thermal stability, chemical resistance, and specific electronic properties. Fluorinated polymers, such as fluorinated poly(arylene ether)s (FPAEs), are sought after for their low dielectric constants and low moisture absorption, making them ideal for microelectronics and high-frequency communication technologies.
While not typically used as a primary monomer for polymerization due to the reactivity of the bromoethyl group, this compound is a valuable agent for the post-polymerization modification of materials. It can be used to graft the 2-(2,4,5-trifluorophenyl)ethyl side chains onto a polymer backbone. This process allows for the precise tuning of a material's surface properties, such as hydrophobicity, and its bulk dielectric properties. The high fluorine content of the attached group helps to lower the material's dielectric constant and dielectric loss, which is critical for high-performance applications.
Furthermore, in the field of optoelectronics, fluorine substitution is used to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of organic conjugated materials. This tuning is essential for optimizing charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs). The 2,4,5-trifluorophenyl ethyl moiety can be incorporated into ligands for emissive metal complexes (e.g., iridium complexes), influencing the photophysical properties and stability of the resulting optoelectronic material.
Utility in the Synthesis of Specialty Organic Molecules and Active Pharmaceutical Ingredients
The strategic importance of this compound extends to the synthesis of various specialty molecules, most notably Active Pharmaceutical Ingredients (APIs) and diagnostic agents. As demonstrated in the development of Cariprazine analogues, it serves as a key building block for neurologically active compounds.
Another critical application lies in the field of medical imaging, specifically Positron Emission Tomography (PET). The bromoethyl group is a well-established precursor for the introduction of the fluorine-18 (¹⁸F) radioisotope. PET tracers are biologically active molecules labeled with a positron-emitting radionuclide, allowing for the non-invasive visualization of metabolic and biochemical processes in the body.
The synthesis of an ¹⁸F-labeled PET tracer using this precursor would involve a nucleophilic substitution reaction where the bromide is replaced by the [¹⁸F]fluoride ion. This reaction creates a molecule containing a 2-[¹⁸F]fluoroethyl group attached to the 2,4,5-trifluorophenyl ring. This radiolabeled building block can then be used to construct tracers for imaging targets such as neuroreceptors or tumors. This application is analogous to the synthesis of O-(2′-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a prominent PET tracer for brain tumor diagnosis, which utilizes 2-[¹⁸F]fluoroethyl bromide as the radiolabeling agent. The use of this compound provides a pathway to novel fluorinated PET ligands with potentially improved imaging characteristics.
Advanced Spectroscopic and Analytical Characterization Techniques for 1 2 Bromoethyl 2,4,5 Trifluorobenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For 1-(2-Bromoethyl)-2,4,5-trifluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be employed for a complete structural assignment.
Proton (¹H) NMR for Aliphatic and Aromatic Protons
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for both the aliphatic protons of the bromoethyl group and the aromatic protons on the trifluorophenyl ring.
The aliphatic region would likely show two triplets corresponding to the two methylene (B1212753) (-CH₂-) groups. The methylene group adjacent to the aromatic ring (Ar-CH₂-) would appear at a downfield chemical shift due to the deshielding effect of the aromatic ring. The methylene group attached to the bromine atom (-CH₂-Br) would also be downfield due to the electronegativity of bromine. These two groups would show coupling to each other, resulting in a triplet-of-triplets pattern for each, assuming no overlap with other signals.
The aromatic region would display signals for the two protons on the trifluorobenzene ring. The chemical shifts and coupling patterns of these protons would be influenced by the three fluorine atoms and the bromoethyl substituent. The ¹H-¹⁹F coupling would lead to complex splitting patterns, likely appearing as multiplets.
Predicted ¹H NMR Data for this compound:
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| Ar-H (Position 3) | 7.2 - 7.5 | ddd (doublet of doublet of doublets) | J(H-F), J(H-H) |
| Ar-H (Position 6) | 7.0 - 7.3 | ddd (doublet of doublet of doublets) | J(H-F), J(H-H) |
| Ar-CH₂- | 3.2 - 3.5 | t (triplet) | J(H-H) ≈ 7-8 |
| -CH₂-Br | 3.6 - 3.9 | t (triplet) | J(H-H) ≈ 7-8 |
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the eight carbon atoms.
The carbons of the bromoethyl group would appear in the aliphatic region of the spectrum. The carbon attached to the bromine (-C H₂-Br) would be at a lower field compared to the carbon adjacent to the aromatic ring (Ar-C H₂-).
The six aromatic carbons would exhibit signals in the downfield region. The chemical shifts of these carbons are significantly influenced by the attached fluorine and bromine atoms, as well as the bromoethyl group. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants, resulting in doublets. Longer-range C-F couplings are also expected, further splitting the signals.
Predicted ¹³C NMR Data for this compound:
| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
| C -1 (C-Br) | 110 - 120 | d |
| C -2 (C-F) | 155 - 165 | d (large ¹JCF) |
| C -3 (C-H) | 115 - 125 | d |
| C -4 (C-F) | 150 - 160 | d (large ¹JCF) |
| C -5 (C-F) | 145 - 155 | d (large ¹JCF) |
| C -6 (C-H) | 100 - 110 | d |
| Ar-C H₂- | 30 - 35 | t |
| -C H₂-Br | 35 - 40 | t |
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization
¹⁹F NMR is a powerful technique for characterizing fluorine-containing compounds due to its high sensitivity and wide chemical shift range. wikipedia.org For this compound, three distinct signals are expected, one for each fluorine atom, as they are in chemically non-equivalent environments.
The chemical shifts of the fluorine atoms will be influenced by their position on the aromatic ring relative to the bromine and bromoethyl substituents. The signals will likely appear as complex multiplets due to both ¹⁹F-¹⁹F and ¹⁹F-¹H couplings. wikipedia.org
Predicted ¹⁹F NMR Data for this compound:
| Fluorine Atom | Predicted Chemical Shift (ppm, relative to CFCl₃) | Predicted Multiplicity |
| F (Position 2) | -120 to -130 | m (multiplet) |
| F (Position 4) | -135 to -145 | m (multiplet) |
| F (Position 5) | -140 to -150 | m (multiplet) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the two methylene groups of the bromoethyl chain and also reveal through-bond couplings between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbon atoms. This would be crucial for assigning the signals of the -CH₂- groups and the aromatic C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would reveal long-range (two- and three-bond) correlations between protons and carbons. This would be instrumental in confirming the attachment of the bromoethyl group to the trifluorophenyl ring and in assigning the quaternary (non-protonated) aromatic carbons.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can aid in structure elucidation.
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak would appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.
Common fragmentation pathways would likely involve the loss of the bromine atom, the bromoethyl side chain, and potentially the sequential loss of fluorine atoms or HF.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z (mass-to-charge ratio) | Corresponding Fragment |
| 238/240 | [M]⁺ (Molecular ion) |
| 159 | [M - Br]⁺ |
| 131 | [C₆H₂F₃]⁺ (Loss of bromoethyl group) |
| 105 | [C₇H₄F₃]⁺ (Tropylium-like ion) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula of the compound, confirming the presence of one bromine and three fluorine atoms.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable in synthetic chemistry for both the assessment of product purity and for monitoring the progress of chemical reactions. For a compound such as this compound, which is often an intermediate in multi-step syntheses, ensuring its purity is critical for the success of subsequent reactions. This section details the application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. Its application is crucial for assessing the purity of this compound and for monitoring its formation or consumption during a chemical reaction.
Purity Assessment: A primary application of HPLC is to determine the purity of a synthesized batch of this compound. By developing a suitable HPLC method, it is possible to separate the target compound from starting materials, byproducts, and other impurities. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for a quantitative assessment of purity.
While specific HPLC methods for this compound are not extensively documented in publicly available literature, a general approach can be proposed based on the analysis of similar halogenated and aromatic compounds. A reversed-phase HPLC method would likely be effective.
| Parameter | Typical Conditions | Rationale |
| Stationary Phase | C18 (Octadecylsilyl) | The nonpolar nature of the C18 stationary phase is well-suited for retaining the relatively nonpolar this compound. |
| Mobile Phase | A mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a gradient elution. | A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting compounds with a range of polarities, ensuring the separation of the target compound from both more polar and less polar impurities. |
| Detection | UV detector, typically at a wavelength around 254 nm. | The aromatic ring in this compound contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method. |
Detailed Research Findings: In a study on a structurally related compound, 2-[18F]fluoroethyl bromide ([18F]FEB), HPLC analysis was performed using a reversed-phase column with a UV detector set at 254 nm. researchgate.net This demonstrates the applicability of such conditions for bromoethyl-containing aromatic compounds. The chromatograms obtained from such an analysis would show a distinct peak for the pure compound, and the presence of any additional peaks would indicate impurities. By comparing the retention time of the main peak with that of a known standard, the identity of the compound can be confirmed.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. When coupled with a Mass Spectrometer (MS), it provides not only retention time data for separation but also mass spectra that can be used for structural elucidation and confirmation of identity. GC-MS is a highly effective method for the purity assessment and reaction monitoring of this compound.
Purity Assessment and Reaction Monitoring: Similar to HPLC, GC-MS can be used to assess the purity of a sample by separating the target compound from volatile impurities. The area of the GC peak is proportional to the amount of the compound present. For reaction monitoring, GC-MS can track the disappearance of reactants and the appearance of products, provided they are sufficiently volatile and thermally stable.
A typical GC-MS method for the analysis of this compound would involve the following:
| Parameter | Typical Conditions | Rationale |
| GC Column | A nonpolar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or HP-5ms). | These columns separate compounds primarily based on their boiling points, which is suitable for separating halogenated aromatic compounds. |
| Oven Temperature Program | A temperature gradient, for example, starting at a lower temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 300°C). | A temperature program allows for the separation of compounds with a range of boiling points, from volatile starting materials to the higher-boiling product. |
| Ionization Method | Electron Ionization (EI) at 70 eV. | EI is a standard and robust ionization technique that produces reproducible mass spectra with extensive fragmentation, which is useful for structural identification and library matching. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF). | These mass analyzers offer good resolution and sensitivity for the detection and identification of the target compound and any impurities. |
X-ray Crystallography for Absolute Structure Determination (on suitable derivatives)
X-ray crystallography is an analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, it is possible to determine its absolute structure by preparing a suitable crystalline derivative. This technique is the gold standard for unambiguous structure determination.
To perform X-ray crystallography, a single crystal of a derivative of this compound of sufficient size and quality is required. The bromoethyl group provides a reactive handle for the synthesis of such derivatives. For example, a reaction with a suitable amine or carboxylate could lead to the formation of a crystalline salt or a solid amide.
Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a beam of X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
Detailed Research Findings: There are no published crystal structures of derivatives of this compound. However, the principles of X-ray crystallography have been applied to numerous bromo-substituted organic molecules. For instance, the crystal structure of 2,4-diacetyl-5-bromothiazole has been determined, revealing details about its molecular geometry and intermolecular interactions. researchgate.net Similarly, the crystal structure of a bromo-Mn(II) complex with a 1,3,5-triazine (B166579) derivative has been reported, providing precise bond lengths and angles. mdpi.com
The data obtained from an X-ray crystallographic analysis of a derivative of this compound would include:
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
This information would provide an unambiguous confirmation of the connectivity and stereochemistry of the molecule, which is invaluable for validating the synthetic route and for understanding the compound's chemical properties.
Computational and Theoretical Investigations of 1 2 Bromoethyl 2,4,5 Trifluorobenzene
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Optimization
Density Functional Theory (DFT) stands as a powerful computational method for investigating the molecular and electronic properties of chemical compounds. For 1-(2-Bromoethyl)-2,4,5-trifluorobenzene, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are instrumental in determining its most stable three-dimensional structure. nih.govacs.org This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
In the case of this compound, DFT would predict the subtle structural changes in the benzene (B151609) ring caused by the electron-withdrawing fluorine atoms and the bromoethyl group. For instance, the C-C bond lengths adjacent to the fluorine substituents are expected to be slightly shorter than standard aromatic C-C bonds, and the internal ring angles at the points of fluorine substitution may increase. researchgate.net Similarly, the geometry of the bromoethyl side chain, including the C-C and C-Br bond lengths and the conformation of the ethyl group, can be precisely determined.
Beyond molecular geometry, DFT is crucial for elucidating the electronic structure. It allows for the calculation of the electron distribution, molecular orbital energies, and the molecular electrostatic potential (MEP). These calculations provide insights into the molecule's reactivity and intermolecular interactions. Furthermore, DFT is used to predict vibrational frequencies, which can be correlated with experimental data from FT-IR and FT-Raman spectroscopy to confirm the calculated structure. nih.govscience.gov
Table 1: Predicted Geometrical Parameters for this compound using DFT Note: These are representative values and would be refined by specific DFT calculations.
| Parameter | Predicted Value (Å or °) |
|---|---|
| C-F Bond Length | ~1.35 Å |
| Aromatic C-C Bond Length | ~1.39 Å |
| C-Br Bond Length | ~1.94 Å |
| C-C (ethyl) Bond Length | ~1.54 Å |
| C-C-C Ring Angle | ~120° |
| C-C-F Ring Angle | ~121° |
| C-C-Br Angle | ~109.5° |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. The LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. irjweb.com
For this compound, the HOMO is expected to be distributed primarily over the π-system of the trifluorobenzene ring. The electron-withdrawing fluorine atoms would lower the energy of the HOMO, making the compound less susceptible to electrophilic attack on the ring compared to unsubstituted benzene. researchgate.net The LUMO is likely to be associated with the antibonding σ* orbital of the C-Br bond in the ethyl side chain. This localization makes the carbon atom attached to the bromine an electrophilic center, susceptible to attack by nucleophiles.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting chemical reactivity. wuxiapptec.com A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Computational analysis can precisely calculate these orbital energies and the resulting gap, offering a quantitative measure of the molecule's reactivity profile. wuxiapptec.comresearchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Note: Values are illustrative and depend on the level of theory used in the calculation.
| Orbital | Energy (eV) | Implication |
|---|---|---|
| HOMO | -7.2 eV | Nucleophilicity (electron-donating ability) |
| LUMO | -0.5 eV | Electrophilicity (electron-accepting ability) |
| HOMO-LUMO Gap (ΔE) | 6.7 eV | Chemical Reactivity / Kinetic Stability |
Mechanistic Studies of Reaction Pathways and Transition States
Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, allowing for the detailed exploration of reaction pathways and the characterization of transition states. fiveable.me Using methods like DFT, researchers can map the potential energy surface (PES) of a reaction, identifying the lowest energy path from reactants to products. acs.org
A primary reaction pathway for this compound is nucleophilic substitution (SN2) at the carbon atom bonded to the bromine. oxfordsciencetrove.com In a computational study of this reaction, the geometries and energies of the reactants (this compound and a nucleophile), the transition state, and the products would be calculated. nih.govnih.gov The transition state is a critical point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed. psu.edu Its structure, where the nucleophile is partially bonded to the carbon and the C-Br bond is partially broken, can be precisely located and characterized. rsc.orgacs.org
The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. psu.edu A lower activation energy implies a faster reaction. DFT calculations can provide quantitative values for these energy barriers, enabling comparisons between different reaction pathways or the reactivity of different substrates. acs.org This approach allows for a deep, molecular-level understanding of why certain reactions are favored over others. rsc.org
Table 3: Illustrative Energy Profile for an SN2 Reaction of this compound Note: Energies are relative and for a hypothetical reaction with a generic nucleophile (Nu-).
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (C₈H₆BrF₃ + Nu⁻) | 0.0 |
| Transition State ([Nu---C₈H₆F₃---Br]⁻) | +20.5 |
| Products (C₈H₆F₃Nu + Br⁻) | -15.0 |
Analysis of Non-Covalent Interactions, Including Halogen Bonding
Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. nih.govrsc.org For this compound, several types of non-covalent interactions can be computationally investigated, with halogen bonding being particularly significant.
Halogen bonding is a directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. nih.gov This interaction arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. nih.gov In this compound, the bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in other molecules. The strength of this bond follows the trend I > Br > Cl > F. nih.gov
Computational methods are essential for characterizing these interactions. Molecular Electrostatic Potential (MEP) maps can visualize the σ-hole on the bromine atom as a region of positive potential. Furthermore, techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can identify and quantify the strength and nature of these bonds. nih.gov
Besides halogen bonding, this molecule can also participate in other non-covalent interactions. The electron-rich π-system of the trifluorobenzene ring can engage in π-stacking or anion-π interactions. acs.org The fluorine atoms, while generally poor halogen bond donors, can participate in weak hydrogen bonds (C-H···F). illinois.edu Rotational spectroscopy studies on fluorinated aromatic compounds have shown that fluorine substitution strongly influences the binding abilities of the aromatic ligand. illinois.edu Computational analysis allows for a detailed understanding of the interplay of these various forces, which dictates the molecule's behavior in condensed phases. rug.nlresearchgate.net
Table 4: Potential Non-Covalent Interactions for this compound
| Interaction Type | Interacting Groups | Description |
|---|---|---|
| Halogen Bonding | R-Br ··· Nu (Lewis Base) | Directional interaction involving the σ-hole on the bromine atom. |
| π-Stacking | Trifluorobenzene Ring ··· Aromatic Ring | Interaction between the π-electron clouds of aromatic systems. |
| Weak Hydrogen Bonding | C-H ··· F-C | Weak electrostatic interaction between a hydrogen atom and a fluorine atom. |
| Anion-π Interaction | Anion ··· Trifluorobenzene Ring | Interaction between a negative ion and the electron-deficient π-system. |
Future Research Directions and Emerging Paradigms in Fluorinated Bromoethylbenzene Chemistry
Development of More Sustainable and Green Synthetic Methodologies
The growing emphasis on environmental stewardship in the chemical industry necessitates the development of greener synthetic routes for fluorinated compounds. numberanalytics.comrsc.org Traditional fluorination and halogenation methods often involve harsh reagents, significant energy consumption, and the generation of hazardous waste. numberanalytics.comresearchgate.net Future research will prioritize methodologies that align with the principles of green chemistry, focusing on minimizing environmental impact and enhancing process efficiency.
Key research objectives in this area include:
Use of Greener Solvents: Shifting away from conventional organic solvents like carbon tetrachloride or chloroform (B151607) towards more benign alternatives is a critical goal. google.com Research is exploring the use of water, supercritical fluids, or bio-derived solvents for fluorination and subsequent functionalization reactions. rsc.orgresearchgate.net For instance, recent studies have demonstrated that certain nucleophilic fluorination reactions can proceed effectively in aqueous media or ethanol/water mixtures, challenging the long-held belief that anhydrous conditions are essential. researchgate.net
Atom Economy and Waste Reduction: Future synthetic strategies will aim to maximize atom economy. This includes developing direct C-H functionalization techniques to install the bromoethyl group or the fluorine atoms, thereby avoiding multi-step sequences that generate significant waste. semanticscholar.org A patent for the synthesis of the precursor, 1-bromo-2,4,5-trifluorobenzene, highlights a method with higher yield, simpler processing, and less environmental pollution compared to previous routes. google.com
Energy-Efficient Processes: The exploration of photochemical or electrochemical methods offers pathways to conduct reactions at ambient temperature and pressure, reducing the energy footprint of the synthesis. These techniques can provide alternative activation pathways that are more sustainable than traditional thermal methods. acs.org
| Green Chemistry Principle | Application to 1-(2-Bromoethyl)-2,4,5-trifluorobenzene Synthesis | Future Research Focus |
| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproducts. | Development of direct C-H functionalization and late-stage fluorination techniques. |
| Safer Solvents & Auxiliaries | Replacing hazardous solvents like chlorinated hydrocarbons. google.com | Investigating aqueous micellar catalysis and bio-based solvents for synthesis and functionalization steps. rsc.org |
| Energy Efficiency | Moving away from energy-intensive heating and cooling processes. | Exploration of photochemistry, electrochemistry, and flow chemistry to enable reactions under milder conditions. numberanalytics.comacs.org |
| Catalysis | Utilizing catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. | Designing highly active and recyclable catalysts for bromination, ethylation, and fluorination steps. |
Exploration of Novel Catalytic Systems for Functionalization
The dual reactivity of this compound—stemming from the alkyl bromide and the activated fluoroaromatic ring—makes it a prime candidate for advanced catalytic functionalization. Future research will focus on developing novel catalytic systems that can selectively modify specific positions on the molecule, enabling the rapid construction of complex molecular architectures.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C, C-N, and C-O bond formation. nih.govrsc.org While traditionally applied to aryl halides, research is expanding their utility for alkyl halides. Future work will likely involve developing palladium, nickel, or copper catalysts capable of selectively coupling the bromoethyl moiety of this compound with a wide range of partners, such as boronic acids, amines, and alcohols. rsc.orgresearchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radicals. This approach can be used to activate the C-Br bond of the bromoethyl group, enabling a variety of transformations that are complementary to traditional transition metal catalysis. acs.org Research into tandem hydrogen atom transfer (HAT) and halogen atom transfer (XAT) processes could lead to novel methods for the direct acylation or alkylation of the bromoethyl group under exceptionally mild conditions. acs.org
Directed C-H Functionalization: While the fluorine atoms on the benzene (B151609) ring are relatively inert to substitution, catalysts could be designed to selectively activate and functionalize the remaining C-H position on the ring. This would provide a highly efficient route to creating more complex substitution patterns without the need for pre-functionalized starting materials.
| Catalytic Approach | Target Moiety | Potential Transformation | Emerging Paradigm |
| Palladium/Nickel Cross-Coupling | Bromoethyl Group | Suzuki, Buchwald-Hartwig, Sonogashira couplings to form C-C, C-N, C-O bonds. nih.govrsc.org | Development of catalysts with high tolerance for the fluorinated ring and broad functional group compatibility. |
| Photoredox Catalysis | Bromoethyl Group | Radical-mediated additions, acylations, and cyclizations. acs.org | Use of visible light to drive reactions under ambient conditions, improving sustainability. |
| Directed C-H Activation | Aromatic Ring C-H | Arylation, alkylation, or amination of the sole hydrogen on the trifluorobenzene ring. | Late-stage functionalization to rapidly diversify the molecular scaffold. |
| Dual Catalysis | Bromoethyl & Aromatic Ring | Combining metal catalysis with organocatalysis or photocatalysis for one-pot, multi-component reactions. | Creating complex molecules with high efficiency by merging distinct catalytic cycles. |
Integration into Advanced Functional Material Design and Synthesis
The unique properties conferred by the trifluorophenyl group—such as high thermal stability, chemical resistance, and hydrophobicity—make this compound an attractive building block for advanced functional materials. chemimpex.com The bromoethyl group provides a convenient handle for polymerization or for grafting the fluorinated moiety onto surfaces and other materials.
Future research in this domain will likely focus on:
Fluorinated Polymers and Coatings: Incorporating the 2,4,5-trifluorophenethyl moiety into polymers can enhance their thermal stability, chemical resistance, and create low-surface-energy coatings. chemimpex.com The bromoethyl group can be converted to a polymerizable group (e.g., an acrylate (B77674) or vinyl ether) or used in polycondensation reactions. Research will aim to create novel polymers for applications in harsh environments, such as aerospace components or protective coatings.
Metal-Organic Frameworks (F-MOFs): Fluorinated linkers are increasingly used in the synthesis of MOFs to tune their pore size, hydrophobicity, and gas sorption properties. rsc.org The this compound scaffold could be elaborated into a dicarboxylic acid or other linking group for the synthesis of novel F-MOFs with potential applications in carbon capture, gas separation, and catalysis. rsc.org
Organic Electronics: The electron-withdrawing nature of the trifluorobenzene ring can be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). By incorporating this unit into conjugated systems, researchers can tune the electronic properties (e.g., HOMO/LUMO levels) of the resulting materials.
Interdisciplinary Approaches in Chemical Biology (from a synthetic and probe development perspective)
The intersection of synthetic chemistry and biology offers exciting opportunities for utilizing this compound. The trifluorophenyl group can serve as a unique tag or a modulator of biological activity, while the bromoethyl group allows for covalent attachment to biomolecules or larger probe structures.
Development of Bioactive Molecules: Fluorine is present in over 15% of top-selling drugs, where it often enhances metabolic stability, binding affinity, and lipophilicity. nih.govresearchgate.net The 2,4,5-trifluorophenethyl unit can be incorporated into new drug candidates to explore its effect on biological activity. The bromoethyl handle allows for its facile conjugation to various pharmacophores.
Chemical Probes and Bioimaging: Small molecule chemical probes are essential tools for studying protein function in living systems. nih.gov The bromoethyl group acts as a reactive "warhead" that can be used to covalently label specific proteins or other biomolecules. The trifluorophenyl group can be used as a ¹⁹F NMR tag for imaging applications, providing a background-free signal.
Fluorinated Fluorophores: The development of small, minimally disruptive fluorescent probes is a major goal in bioimaging. ed.ac.uk The this compound core could be used as a building block for novel fluorophores. nih.gov The fluorine atoms can modulate the photophysical properties of a dye, while the bromoethyl group provides a site for attachment to targeting ligands (e.g., peptides, antibodies) that direct the probe to specific locations within a cell or organism. nih.gov This enables the visualization of biological processes with high precision. ed.ac.uk
Q & A
Q. What are the common synthetic routes for 1-(2-Bromoethyl)-2,4,5-trifluorobenzene, and how do reaction conditions influence yield?
The compound is typically synthesized via alkylation reactions. For example, in the synthesis of S-217622 (a SARS-CoV-2 3CL protease inhibitor), 1-(bromomethyl)-2,4,5-trifluorobenzene reacts with a precursor compound (e.g., 9 in Scheme 3) under alkaline conditions (K₂CO₃, MeCN, 80°C), achieving a 93% yield . Alternative routes include electrophilic substitution using bromine or N-bromosuccinimide (NBS) in solvents like CCl₄ or acetonitrile . Yield optimization requires precise control of temperature, stoichiometry, and solvent polarity.
Q. Which spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns on the benzene ring and bromoethyl chain.
- GC-MS : For molecular weight verification and purity assessment.
- FT-IR : To identify C-Br (~550 cm⁻¹) and C-F (~1200 cm⁻¹) stretches .
Reference data from NIST Standard Reference Database 69 provides validated spectral libraries for cross-comparison .
Q. How does this compound function as an intermediate in pharmaceutical synthesis?
In the synthesis of S-217622, the bromoethyl group enables nucleophilic substitution reactions, facilitating the introduction of triazole or indazole moieties critical for protease inhibition . The fluorine atoms enhance metabolic stability and binding affinity via hydrophobic interactions with target enzymes .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing fluorine atoms at the 2,4,5-positions deactivate the benzene ring, directing electrophilic attacks to the bromoethyl group. This regioselectivity is critical in Suzuki-Miyaura couplings, where the bromine acts as a leaving group. Comparative studies with non-fluorinated analogs (e.g., 1-(2-Bromoethyl)benzene) show slower reaction kinetics due to reduced electron density at the reaction site .
Q. What strategies mitigate side reactions during alkylation with this compound?
Common issues include elimination (forming vinyl fluorides) or over-alkylation. Mitigation strategies:
- Use of bulky bases (e.g., LHMDS) to suppress β-hydride elimination .
- Low-temperature conditions (0–5°C) to control exothermicity .
- Solvent selection (e.g., DMF for polar intermediates vs. THF for sterically hindered systems) .
Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?
Density Functional Theory (DFT) calculations can map transition states for SN2 reactions at the bromoethyl group. For example, simulations of the alkylation step in S-217622 synthesis reveal that the trifluorobenzyl group stabilizes the transition state through π-π stacking, lowering activation energy . Such models guide solvent/base selection and predict regioselectivity in multi-step syntheses.
Data Contradiction and Validation
Q. How do discrepancies in reported yields for similar bromoethyl-fluoro benzene derivatives inform synthetic protocol design?
For instance, alkylation of 1-(bromomethyl)-2,4,5-trifluorobenzene with indazole derivatives yields 25–45% under varying conditions , while analogous reactions with triazole units achieve >90% yields . Contradictions arise from steric hindrance differences in nucleophiles. Researchers should prioritize kinetic studies (e.g., in situ NMR) to identify rate-limiting steps .
Q. What validation steps ensure purity in large-scale syntheses of this compound?
- HPLC-PDA : To detect trace impurities (e.g., di-alkylated byproducts).
- Elemental Analysis : Confirm Br/F stoichiometry.
- X-ray Crystallography : Resolve ambiguous NMR signals caused by fluorine’s magnetic anisotropy .
Comparative Studies
Q. How does this compound compare to 1-(2-Bromoethyl)-4-fluorobenzene in nucleophilic substitution reactions?
The additional fluorine atoms in the 2,4,5-trifluoro derivative increase electron deficiency, accelerating SN2 reactions by 2–3× compared to the mono-fluoro analog. However, steric hindrance from the 2- and 5-fluorine atoms may reduce accessibility in bulky nucleophile systems .
Q. What are the implications of substituting bromine with chlorine in analogs like 1-(2-Chloroethyl)-2,4,5-trifluorobenzene?
Chlorine’s lower leaving-group ability reduces substitution rates (e.g., 50% slower in Mitsunobu reactions) but improves stability under basic conditions. This trade-off is critical in designing hydrolytically stable intermediates for prodrugs .
Methodological Advances
Q. What emerging catalytic systems enhance the utility of this compound in asymmetric synthesis?
Chiral phase-transfer catalysts (e.g., quaternary ammonium salts) enable enantioselective alkylation of glycine derivatives, achieving >90% ee in preliminary studies. The fluorine atoms’ inductive effects stabilize charged intermediates, improving catalyst turnover .
Q. How do microfluidic reactors improve the scalability of reactions involving this compound?
Continuous-flow systems reduce reaction times from hours to minutes by enhancing heat/mass transfer. For example, bromoethyl group substitutions achieve 95% conversion in 5 minutes at 120°C, minimizing thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
